1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene is a chemical compound with the molecular formula C13H17BrN2O. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 4-methylpiperazinocarbonylmethyl group.
Preparation Methods
The synthesis of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under reflux conditions.
Synthetic Route: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-methylpiperazine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-(4-methylpiperazin-1-yl)ethanone: Similar structure but different functional groups.
4-Bromo-N-(4-methylpiperazin-1-yl)benzamide: Contains an amide group instead of a carbonyl group.
4-Bromo-1-(4-methylpiperazin-1-yl)butan-1-one: Different carbon chain length and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNHKTBVUHEJBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358278 |
Source
|
Record name | 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349430-56-4 |
Source
|
Record name | 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.